(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide
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Overview
Description
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a dichlorobenzyl group, and an isopropyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide typically involves multiple steps. One common method starts with the chlorination of 2,6-dichlorotoluene to produce 2,6-dichlorobenzyl chloride . This intermediate is then reacted with isopropylamine to form N-(2,6-dichlorobenzyl)-N-isopropylamine . The final step involves the amidation of this intermediate with (S)-2-aminopropanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in the functional groups attached to the benzyl ring.
2,6-Dichlorobenzoyl chloride: Similar in structure but contains a benzoyl chloride group instead of the amide group.
(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide: Contains a dichlorobenzyl group but has different substituents and functional groups.
Uniqueness
(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXDCNZWEOVLMA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)Cl)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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